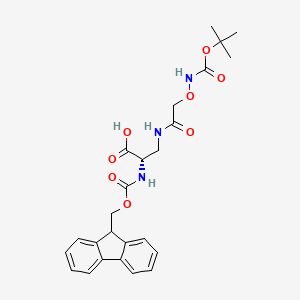

Fmoc-L-Dap(Boc-Aoa)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O8/c1-25(2,3)36-24(33)28-35-14-21(29)26-12-20(22(30)31)27-23(32)34-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,26,29)(H,27,32)(H,28,33)(H,30,31)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRQNEDYPNTPKW-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NOCC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373240 | |

| Record name | Fmoc-L-Dap(Boc-Aoa)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600153-12-6 | |

| Record name | Fmoc-L-Dap(Boc-Aoa)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Purification of Fmoc-L-Dap(Boc-Aoa)-OH

Foreword: The Strategic Importance of Fmoc-L-Dap(Boc-Aoa)-OH in Advanced Drug Development

In the landscape of modern therapeutic peptide and conjugate development, the ability to introduce specific functionalities with precision is paramount. Non-canonical amino acids serve as powerful tools in this endeavor, allowing for the construction of molecules with enhanced stability, novel functionalities, and improved therapeutic profiles. Among these, this compound has emerged as a critical building block. Its unique architecture, featuring an Nα-Fmoc group for standard solid-phase peptide synthesis (SPPS), a carboxylic acid for backbone elongation, and a side-chain equipped with a Boc-protected aminooxyacetyl group, offers a versatile handle for site-specific modification.

This guide provides a comprehensive, in-depth technical overview of the synthesis and purification of this compound. Moving beyond a simple recitation of steps, we will delve into the underlying chemical principles, the rationale for methodological choices, and the practical insights essential for successful execution in a research and development setting. This document is intended for researchers, medicinal chemists, and drug development professionals who require a robust understanding of this valuable synthetic intermediate.

The Synthetic Blueprint: An Orthogonal Strategy for a Multi-functional Building Block

The synthesis of this compound hinges on a carefully planned orthogonal protection strategy. This approach allows for the sequential and selective manipulation of different functional groups within the molecule without affecting others.[1] The core of our strategy is the use of a starting material where the side-chain amine is protected by a group that can be removed under conditions that leave the Nα-Fmoc and the eventual side-chain Boc group intact. For this purpose, Nα-Fmoc-Nβ-allyloxycarbonyl-L-2,3-diaminopropionic acid (Fmoc-L-Dap(Alloc)-OH) is an ideal precursor. The Alloc group is selectively cleavable using palladium catalysis, a method that is orthogonal to the base-labile Fmoc group and the acid-labile Boc group.[2]

The overall synthetic pathway can be visualized as a two-stage process following the acquisition of the starting material:

-

Selective Deprotection: Removal of the Alloc group from the β-amino side chain of Fmoc-L-Dap(Alloc)-OH.

-

Side-Chain Acylation: Coupling of the deprotected β-amino group with Boc-aminooxyacetic acid (Boc-Aoa-OH).

This is followed by a rigorous purification protocol to ensure the high purity required for subsequent applications, such as automated peptide synthesis.

Part 1: The Synthesis - A Step-by-Step Guide with Mechanistic Insights

Stage 1: Selective Deprotection of the Alloc Group

The cornerstone of this synthesis is the selective removal of the allyloxycarbonyl (Alloc) protecting group. This is achieved through a palladium(0)-catalyzed reaction, often referred to as the Tsuji-Trost reaction.[3] The mechanism involves the oxidative addition of the palladium(0) catalyst to the allyl system of the Alloc group, forming a π-allyl palladium complex.[4] A scavenger, in this case, phenylsilane (PhSiH₃), is then used to react with this complex, which regenerates the active palladium(0) catalyst and removes the allyl group, leading to the spontaneous decarboxylation of the resulting carbamic acid to yield the free amine.[2]

Experimental Protocol: Alloc Deprotection

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-L-Dap(Alloc)-OH (1 equivalent) in anhydrous dichloromethane (DCM). The concentration should be approximately 0.1 M.

-

Catalyst and Scavenger Addition: To the stirred solution, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.2 equivalents). This catalyst is sensitive to air and should be handled accordingly.[5] Immediately following, add phenylsilane (PhSiH₃) (10-20 equivalents).

-

Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material and the appearance of a more polar product. The reaction is typically complete within 1-2 hours.

-

Work-up: Upon completion, the reaction mixture may be filtered through a pad of celite to remove palladium residues. The filtrate is then concentrated under reduced pressure. The resulting crude intermediate, Fmoc-L-Dap-OH with a free side-chain amine, is often carried forward to the next step without extensive purification. However, if impurities are significant, an aqueous work-up or a rapid silica gel plug may be employed. It is important to note that residual palladium can be challenging to remove and may require washing with a chelating agent solution if it interferes with subsequent steps.[2]

Stage 2: Side-Chain Acylation with Boc-Aoa-OH

With the β-amino group of the Fmoc-L-Dap scaffold now available, the next step is to form an amide bond with Boc-aminooxyacetic acid (Boc-Aoa-OH). This is a standard peptide coupling reaction. The choice of coupling reagent is critical to ensure high efficiency and minimize side reactions. Uronium/aminium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in conjunction with a tertiary amine base like N,N-diisopropylethylamine (DIPEA), are highly effective for this type of transformation.[6]

Experimental Protocol: Amide Coupling

-

Preparation: Dissolve the crude Fmoc-L-Dap-OH from the previous step (1 equivalent) and Boc-Aoa-OH (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).

-

Activation: In a separate vessel, or directly in the reaction flask, add HBTU (1.1 equivalents) to the solution.

-

Coupling: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.5 equivalents) dropwise to the stirred solution. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours.

-

Monitoring: The reaction progress should be monitored by TLC or LC-MS until the starting Fmoc-L-Dap-OH is consumed.

-

Work-up: Once the reaction is complete, the DMF is removed under high vacuum. The residue is redissolved in a water-immiscible organic solvent like ethyl acetate. The organic layer is washed sequentially with a mild acid (e.g., 5% citric acid solution), water, a mild base (e.g., 5% sodium bicarbonate solution), and finally brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude this compound.

Part 2: Purification - Achieving High Purity for Demanding Applications

The crude product from the synthesis will contain unreacted starting materials, coupling reagents, and other byproducts. For its intended use in peptide synthesis and other sensitive applications, high purity (typically >98%) is essential. Flash column chromatography on silica gel is the primary method for purifying the final product.

Experimental Protocol: Flash Chromatography Purification

-

Column Preparation: A silica gel column is packed using a suitable solvent system. A gradient elution is often most effective. A common mobile phase system is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate, often with a small percentage of acetic acid to keep the carboxylic acid protonated and improve peak shape.

-

Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent like DCM and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry silica-adsorbed sample is loaded onto the top of the column.

-

Elution: The column is eluted with the chosen solvent gradient. Fractions are collected and analyzed by TLC.

-

Product Isolation: Fractions containing the pure product (as determined by TLC) are combined and the solvent is removed under reduced pressure to yield the purified this compound as a solid, which is typically a white to off-white powder.

Part 3: Characterization and Quality Control

Rigorous analytical characterization is non-negotiable to confirm the identity and purity of the synthesized this compound. A combination of techniques should be employed.

| Parameter | Method | Expected Outcome |

| Purity | High-Performance Liquid Chromatography (HPLC) | A major peak corresponding to the product, with purity ≥98% as determined by peak area integration.[7] |

| Identity Confirmation | Liquid Chromatography-Mass Spectrometry (LC-MS) | Observation of the expected molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).[8] |

| Structural Verification | Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra should show all expected signals corresponding to the Fmoc, Dap, Boc, and Aoa moieties, with correct integrations and chemical shifts.[9][10] |

Table 1. Summary of Analytical Characterization Methods.

Conclusion: A Robust and Validated Pathway

The synthesis and purification of this compound, while multi-step, is a robust and reproducible process when approached with a solid understanding of the underlying chemical principles. The orthogonal protection strategy employing the Alloc group is key to the successful construction of this versatile building block. Rigorous purification and comprehensive analytical characterization are essential to ensure the quality required for its demanding applications in the synthesis of complex peptides and bioconjugates. This guide provides the foundational knowledge and practical protocols to empower researchers and developers to confidently produce and utilize this important molecule in their pursuit of next-generation therapeutics.

References

- Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism.

- CDN Isotopes. (n.d.). Alloc Protecting Group Removal Protocol.

- BenchChem. (2025). Kinetic analysis of Alloc removal from different peptide sequences. BenchChem Technical Support Center.

- Biotage. (2023, January 30). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?

- eScholarship, University of California. (n.d.). Submonomer synthesis of sequence defined peptoids with diverse side-chains.

- Amazon S3. (n.d.). Palladium Assisted Removal of a Solubilizing Tag from a Cys Side Chain to Facilitate Peptide and Protein Synthesis.

- BenchChem. (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS). BenchChem.

- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.

- Nowick, J. S. (2020, March 17).

- Burgess, K. (2025, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses [Video]. YouTube.

- Creative Peptides. (n.d.). This compound.

- OUCI. (2023). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis, 115110.

- ACS Publications. (n.d.). Palladium-Catalyzed Transprotection of Allyloxycarbonyl-Protected Amines: Efficient One-Pot Formation of Amides and Dipeptides. The Journal of Organic Chemistry.

- BenchChem. (2025). Application Notes: Synthesis of Peptides with Post-Translational Modifications Using Fmoc-Protected Diaminopropionic Acid. BenchChem.

- Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.

- National Institutes of Health (NIH). (n.d.).

- Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.

- ResearchGate. (2003, August). Facile synthesis of mono- and bis-methylated Fmoc- Dap, -Dab and -Orn amino acids.

- Biotage. (2023, February 6). How to purify your peptide using mass directed flash chromatography.

- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Peptides Containing Nα-Boc-L-2,3-diaminopropionic Acid. BenchChem.

- BenchChem. (2025). A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis. BenchChem.

- The Royal Society of Chemistry. (2012). The Solid Phase Supported Peptide Synthesis of Analogues of the Lantibiotic Lactocin S.

- Chem-Impex. (n.d.). Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid.

- ResearchGate. (2010, August). Methods for Removing the Fmoc Group.

- ResearchGate. (2016, August).

- DOI. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.

- Sigma-Aldrich. (n.d.). Fmoc-Dap(Boc)-OH >= 97.0 HPLC 162558-25-0.

- ACS Publications. (2022, May 2). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters.

- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.

- Aapptec Peptides. (n.d.). N-alpha-Fmoc-N-beta-Boc-L-2,3-diaminopropanoic acid.

Sources

- 1. This compound - Creative Peptides [creative-peptides.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. biotage.com [biotage.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. phenomenex.com [phenomenex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Orthogonal protection strategy with Fmoc, Boc, and Aoa groups.

An In-Depth Technical Guide to Orthogonal Protection Strategy with Fmoc, Boc, and Aoa Groups

Authored by: A Senior Application Scientist

Introduction: The Imperative of Orthogonality in Modern Peptide Synthesis

In the intricate field of peptide science, the synthesis of complex, multi-functionalized peptides is paramount for advancements in therapeutics, diagnostics, and materials science. The ability to selectively deprotect specific functional groups on a growing peptide chain without affecting others is not merely a convenience; it is the cornerstone of sophisticated molecular construction. This is the principle of orthogonal protection , a strategy that employs a set of protecting groups that can be removed by entirely different chemical mechanisms.

This guide provides a deep dive into a powerful orthogonal system utilizing three distinct classes of protecting groups: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, the acid-labile tert-Butoxycarbonyl (Boc) group, and the nucleophile-labile (allyloxycarbonyl) Aoa group. We will explore the underlying chemical principles, provide field-tested protocols, and illustrate how the synergy between these groups enables the precise synthesis of complex peptide architectures, such as branched, cyclic, and conjugated peptides.

Pillar 1: The Base-Labile Fmoc Group for α-Amine Protection

The Fmoc group is the workhorse for the temporary protection of α-amino groups in modern solid-phase peptide synthesis (SPPS). Its prevalence is due to its mild cleavage conditions, which preserve the acid-labile protecting groups commonly used for amino acid side chains.

Mechanism and Deprotection Causality

The Fmoc group is removed via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine. The process is rapid and highly efficient.

-

Proton Abstraction: Piperidine abstracts the acidic proton on the fluorenyl ring's C9 position.

-

Elimination: This abstraction leads to the formation of a resonance-stabilized dibenzofulvene intermediate and the release of the free amine as a carbamate.

-

Decarboxylation: The carbamate is unstable and quickly decomposes to release carbon dioxide and the deprotected primary amine of the peptide.

The choice of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is a field-proven standard. This concentration provides a sufficiently basic environment to ensure rapid and complete deprotection (typically in minutes) without causing significant side reactions.

Standard Fmoc-Deprotection Protocol (SPPS)

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Solvent Wash: Drain the DMF and wash the resin thoroughly with DMF (3x).

-

Deprotection: Add a solution of 20% piperidine in DMF to the resin. Allow to react for 5 minutes.

-

Second Deprotection: Drain the solution and add a fresh 20% piperidine/DMF solution. React for an additional 10-15 minutes to ensure complete removal.

-

Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7x) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling step.

Pillar 2: The Acid-Labile Boc Group for Side-Chain and Termini Protection

The tert-Butoxycarbonyl (Boc) group is a cornerstone of acid-labile protection. In a combined Fmoc/Boc strategy, the Boc group is typically used for the permanent protection of amino acid side chains (e.g., Lys(Boc), Trp(Boc)) during the Fmoc-based chain elongation. It is only removed during the final cleavage of the peptide from the resin.

Mechanism and Deprotection Causality

The Boc group is cleaved by strong acids, such as trifluoroacetic acid (TFA), via a carbocationic mechanism (SN1-type).

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

-

Carbocation Formation: The protonated group leaves, forming a highly stable tert-butyl cation and a carbamic acid.

-

Deprotection & Scavenging: The carbamic acid spontaneously decarboxylates to yield the free amine. The reactive tert-butyl cation must be neutralized by "scavengers" to prevent it from re-alkylating sensitive residues like Tryptophan or Methionine.

The standard "cleavage cocktail" of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is a self-validating system. TFA is the cleaving agent, water helps to hydrolyze intermediates, and TIS acts as a highly effective scavenger for the tert-butyl cations.

Standard Final Cleavage Protocol (Fmoc/Boc Strategy)

-

Resin Preparation: Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) fresh.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature with occasional swirling.

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers and organic impurities.

-

Drying: Dry the crude peptide pellet under vacuum.

Pillar 3: The Nucleophile-Labile Aoa Group for Hyper-Orthogonality

The (allyloxycarbonyl) group represents a third layer of orthogonality. It is stable to both the basic conditions used for Fmoc removal and the strong acidic conditions for Boc removal. The Aoa group is cleaved under very specific conditions using a palladium catalyst and a nucleophilic scavenger. This makes it ideal for site-specific modifications or the synthesis of complex structures.

Mechanism and Deprotection Causality

The cleavage of the Aoa group is achieved through a Palladium(0)-catalyzed allylic transfer.

-

Oxidative Addition: The Pd(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) inserts into the allyl-oxygen bond, forming a π-allyl-Pd(II) complex.

-

Nucleophilic Attack: A soft nucleophile, known as an "allyl scavenger," attacks the allyl group on the palladium complex. This regenerates the Pd(0) catalyst and transfers the allyl group to the scavenger.

-

Deprotection: The resulting unstable carbamic acid rapidly decomposes, releasing the free amine and CO₂.

The choice of scavenger is critical. Phenylsilane or morpholine are commonly used because they efficiently trap the allyl group and prevent side reactions. The reaction is performed in an inert solvent like DCM or THF under an inert atmosphere (e.g., Argon or Nitrogen) to protect the sensitive Pd(0) catalyst from oxidation.

Standard Aoa-Deprotection Protocol

-

Inert Atmosphere: Swell the Aoa-protected peptide-resin in anhydrous, degassed DCM in a reaction vessel under an Argon atmosphere.

-

Reagent Addition: Add the allyl scavenger (e.g., phenylsilane, 24 equivalents) to the vessel.

-

Catalyst Addition: Add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 0.25 equivalents) to the mixture.

-

Reaction: Gently agitate the mixture at room temperature for 2-3 hours. The resin may develop a light yellow or orange color.

-

Washing: Drain the reaction mixture and wash the resin extensively with DCM, followed by a solution of sodium diethyldithiocarbamate in DMF (to remove residual palladium), and finally with DMF and DCM to prepare for the next synthetic step.

Synergy in Action: The Orthogonal Protection Workflow

The true power of this system lies in the sequential and selective removal of these groups. A typical workflow for synthesizing a branched peptide where a side chain is elaborated illustrates this synergy.

Data Presentation: Comparative Analysis of Protecting Groups

The selection of a protecting group is dictated by its stability profile. The following table summarizes the lability of the Fmoc, Boc, and Aoa groups under the core chemical conditions encountered during SPPS.

| Protecting Group | Chemical Class | Cleavage Reagent | Stable To | Incompatible With |

| Fmoc | Base-Labile | 20% Piperidine in DMF | Strong Acid (TFA), Pd(0)/Nucleophile | Strong and Weak Bases |

| Boc | Acid-Labile | Trifluoroacetic Acid (TFA) | Base (Piperidine), Pd(0)/Nucleophile | Strong Acids |

| Aoa | Nucleophile-Labile | Pd(PPh₃)₄ + Phenylsilane | Strong Acid (TFA), Base (Piperidine) | Palladium Catalysts, some Nucleophiles |

Visualization of the Orthogonal System

The relationship between these three protecting groups can be visualized as a system of gates, where each gate can be opened with a specific key without disturbing the others.

Caption: Orthogonal relationship of Fmoc, Aoa, and Boc groups.

Mandatory Visualization: Branched Peptide Synthesis Workflow

This diagram illustrates a logical workflow for synthesizing a peptide with a side-chain branch using the tri-orthogonal strategy.

Caption: Workflow for branched peptide synthesis via tri-orthogonal strategy.

Conclusion and Future Outlook

The Fmoc/Boc/Aoa orthogonal protection strategy is a robust and versatile system that empowers chemists to construct highly complex and precisely modified peptides. The ability to selectively unmask amino, carboxyl, or other functional groups at any stage of the synthesis is critical for applications ranging from the development of antibody-drug conjugates and branched peptide vaccines to the creation of novel biomaterials. A comprehensive understanding of the distinct chemical lability of each protecting group and the causality behind the specific deprotection protocols is essential for troubleshooting and innovation. As peptide science continues to tackle molecules of increasing complexity, the principles of multi-layered orthogonality will remain a cornerstone of the field, enabling the synthesis of next-generation therapeutics and research tools.

References

-

Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. (2022). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

-

Peptide synthesis using unprotected peptides through orthogonal coupling methods. (n.d.). Proceedings of the National Academy of Sciences. PMC. Retrieved from [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTEC. Retrieved from [Link]

-

Orthogonal Lysine Protecting Groups for Chemoenzymatic Synthesis of Ubiquitin Chains. (n.d.). ProQuest. Retrieved from [Link]

-

Peptide Synthesis - FAQ. (n.d.). AAPPTEC. Retrieved from [Link]

The Strategic Application of Fmoc-L-Dap(Boc-Aoa)-OH in Modern Peptide Synthesis: A Technical Guide

Introduction: Engineering Molecular Specificity

In the landscape of advanced drug development and biological research, the capacity to synthesize custom peptides with precisely engineered functionalities is paramount. Standard solid-phase peptide synthesis (SPPS) has been mastered to assemble linear chains of natural amino acids. However, the true frontier lies in the creation of complex, modified peptides that offer enhanced stability, targeted activity, and novel therapeutic modalities. This guide delves into the core mechanism and practical application of a pivotal reagent in this endeavor: N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(t-butyloxycarbonyl-aminooxy-acetyl)-L-2,3-diaminopropionic acid , or Fmoc-L-Dap(Boc-Aoa)-OH .

This unique building block serves as a linchpin for the site-specific introduction of a latent bioorthogonal handle into a peptide sequence. The strategic brilliance of this compound lies in its trifecta of functionalities, governed by an elegant orthogonal protection scheme. This allows for the controlled, sequential unmasking of reactive groups, paving the way for sophisticated bioconjugation strategies, most notably oxime ligation. For researchers, scientists, and drug development professionals, a thorough understanding of this reagent's mechanism of action is crucial for harnessing its full potential in creating next-generation peptide therapeutics and research tools.

Core Chemistry: An Orthogonal Trifecta

The utility of this compound is rooted in the distinct chemical labilities of its three key components: the Fmoc group, the Boc group, and the carboxylic acid. This orthogonality is the cornerstone of its application in a stepwise synthetic strategy.[1][2]

-

The Fmoc (9-fluorenylmethyloxycarbonyl) Group: Protecting the α-amino group of the diaminopropionic acid (Dap) backbone, the Fmoc group is the temporary shield for chain elongation in standard Fmoc-based SPPS. Its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), allows for its removal at each cycle of amino acid addition without disturbing other protecting groups.[2]

-

The Dap (L-2,3-diaminopropionic acid) Core: This non-proteinogenic amino acid is the scaffold. It replaces a standard amino acid in the peptide sequence, and its side chain (the β-amino group) serves as the point of attachment for the functional payload.

-

The Boc-Aoa (tert-butyloxycarbonyl-aminooxy-acetyl) Moiety: This is the functional heart of the reagent. The aminooxyacetyl (Aoa) group is a highly reactive nucleophile, primed for oxime ligation with an aldehyde or ketone.[3][4] To prevent its premature reaction during synthesis, it is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. The Boc group is stable to the basic conditions used for Fmoc removal but can be selectively cleaved with a moderately strong acid, such as trifluoroacetic acid (TFA).[5][6]

This intricate design allows for the seamless integration of the Dap(Boc-Aoa) residue into a growing peptide chain, followed by the selective deprotection of the Aoa group at the desired stage, either on-resin or post-cleavage, to enable site-specific conjugation.

Mechanism of Action: A Stepwise Unveiling of Reactivity

The application of this compound in peptide synthesis follows a meticulously planned sequence of reactions. The overall workflow can be visualized as three distinct phases: Incorporation , Selective Deprotection , and Bioorthogonal Ligation .

Phase 1: Incorporation into the Peptide Chain

This phase follows the standard protocols of Fmoc-based SPPS.[1][2] The this compound is treated as a standard Fmoc-protected amino acid.

Caption: Workflow for incorporating this compound in SPPS.

The carboxylic acid of this compound is activated using standard coupling reagents, such as HBTU or HATU, in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then coupled to the free N-terminus of the growing peptide chain on the solid support. Following successful coupling, the Fmoc group of the newly added Dap residue is removed with piperidine to allow for the addition of the next amino acid in the sequence. This cycle is repeated until the desired peptide length is achieved.

Phase 2: Selective On-Resin Deprotection of the Boc-Aoa Moiety

With the full-length peptide assembled on the resin, the latent reactivity of the Aoa group is unveiled. This is achieved by the selective removal of the Boc protecting group under acidic conditions.

Caption: On-resin selective deprotection of the Boc group from the Aoa moiety.

The peptide-resin is treated with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). A common concentration is 50% TFA in DCM, which is sufficient to cleave the Boc group efficiently without significantly affecting the acid-labile linker of many common resins (like Wang or Rink Amide) if the treatment time is carefully controlled.[7][8] After the deprotection, the resin is thoroughly washed to remove the TFA and the cleaved tert-butyl cation, and then neutralized with a base like DIPEA. The peptide, now bearing a free aminooxy group on the Dap side chain, can either be used for on-resin conjugation or cleaved from the support for subsequent ligation in solution.

Phase 3: Peptide Cleavage and Oxime Ligation

Following the synthesis and selective deprotection, the peptide is cleaved from the resin using a strong acid cocktail, typically containing TFA and scavengers to protect sensitive amino acid side chains. The crude peptide is then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

The final step is the bioorthogonal oxime ligation. The purified peptide containing the free aminooxy group is reacted with a molecule containing an aldehyde or ketone functional group.

Caption: The oxime ligation reaction for peptide bioconjugation.

This reaction is typically carried out in an aqueous buffer at a slightly acidic to neutral pH (pH 4-7).[3][9] The rate of oxime formation can be significantly enhanced by the addition of a nucleophilic catalyst, with aniline and its derivatives being the most commonly used.[3][9][10] The reaction is highly chemoselective, meaning the aminooxy group reacts specifically with the carbonyl group, even in the presence of other functional groups, forming a stable oxime bond.[4][10]

Experimental Protocols

The following protocols provide a generalized framework for the use of this compound. Optimization may be required based on the specific peptide sequence and the nature of the conjugation partner.

Protocol 1: Incorporation of this compound into a Peptide Sequence

This protocol assumes a standard manual Fmoc-SPPS workflow on a 0.1 mmol scale.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

-

Coupling:

-

In a separate vessel, dissolve this compound (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.

-

Add DIPEA (8 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Monitor the coupling completion using a Kaiser test. If the test is positive, repeat the coupling.

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence.

Protocol 2: On-Resin Selective Boc Deprotection

-

Resin Preparation: After the final Fmoc deprotection of the N-terminal amino acid, wash the peptide-resin with DCM (5 times).

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes at room temperature with gentle agitation.

-

Washing: Drain the TFA solution and wash the resin thoroughly with DCM (5-7 times) to remove residual acid.

-

Neutralization: Wash the resin with 10% DIPEA in DMF (2 x 5 minutes).

-

Final Washing: Wash the resin with DMF (5 times) and then DCM (5 times). The resin is now ready for cleavage or on-resin modification.

Protocol 3: Peptide Cleavage and Purification

-

Resin Drying: Dry the peptide-resin under vacuum for at least 1 hour.

-

Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

-

Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Purification: Dry the crude peptide and purify by RP-HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 4: Oxime Ligation

-

Peptide Dissolution: Dissolve the purified peptide containing the Aoa group in an appropriate buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0).

-

Carbonyl Compound Addition: Add the aldehyde or ketone-containing molecule (1.5-2 equivalents) to the peptide solution.

-

Catalyst Addition: Add a stock solution of aniline or p-phenylenediamine to a final concentration of 10-50 mM.[3][9]

-

Reaction: Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. Monitor the reaction progress by RP-HPLC or LC-MS.

-

Purification: Once the reaction is complete, purify the peptide conjugate by RP-HPLC.

-

Final Product: Lyophilize the pure fractions to obtain the final bioconjugate.

Quantitative Data Summary

The efficiency of each step is crucial for the overall yield and purity of the final product. The following table provides typical ranges for these parameters.

| Step | Reagents/Conditions | Typical Efficiency/Yield | Notes |

| Coupling of this compound | HBTU/DIPEA in DMF | >99% | Monitored by Kaiser test. Double coupling may be necessary for difficult sequences. |

| On-Resin Boc Deprotection | 50% TFA in DCM, 30 min | >95% | Minimal premature cleavage from acid-sensitive resins with controlled reaction time.[8] |

| Peptide Cleavage and Purification | TFA-based cocktail, RP-HPLC | 30-70% (overall) | Highly dependent on peptide sequence, length, and hydrophobicity. |

| Oxime Ligation | pH 4-7, aniline catalyst | >90% | Reaction times can vary from minutes to hours depending on reactant concentrations and catalyst.[10][11] |

Conclusion: A Versatile Tool for Peptide Innovation

This compound represents a sophisticated and powerful tool in the arsenal of the modern peptide chemist. Its well-defined orthogonal protection strategy provides a reliable and controllable method for introducing a bioorthogonal handle for subsequent, highly specific chemical modification. By understanding the intricate mechanism of action and adhering to optimized protocols, researchers and drug developers can leverage this reagent to construct complex peptide architectures, including antibody-drug conjugates, targeted imaging agents, and stabilized therapeutic peptides. The ability to perform clean and efficient bioconjugation via oxime ligation opens up a vast design space for creating novel biomolecules with tailored properties and functions, ultimately accelerating the pace of discovery and innovation in the life sciences.

References

-

Journal of Peptide Science, 2017 , 23(1), 13-15. (DOI: 10.1002/psc.2931) [Link]

-

Bioconjugate Chemistry, 2014 , 25(2), 211-216. (DOI: 10.1021/bc400380f) [Link]

-

Bioconjugate Chemistry, 2015 , 26(11), 2215-2220. (DOI: 10.1021/acs.bioconjchem.5b00465) [Link]

-

Molecules, 2019 , 24(16), 2988. (DOI: 10.3390/molecules24162988) [Link]

-

Bioconjugate Chemistry, 2014 , 25(2), 211-216. (DOI: 10.1021/bc400380f) [Link]

-

Bioconjugate Chemistry, 2015 , 26(11), 2215-2220. (DOI: 10.1021/acs.bioconjchem.5b00465) [Link]

-

Chemical Communications, 2022 , 58(65), 9071-9074. (DOI: 10.1039/D2CC03752A) [Link]

-

International Journal of Peptide and Protein Research, 1993 , 41(6), 522-527. (DOI: 10.1111/j.1399-3011.1993.tb00473.x) [Link]

-

Organic & Biomolecular Chemistry, 2017 , 15(34), 7118-7122. (DOI: 10.1039/C7OB01688A) [Link]

-

Chemical Communications, 2022 , 58(65), 9071-9074. (DOI: 10.1039/D2CC03752A) [Link]

-

Molecular Biotechnology, 2006 , 33, 239-254. (DOI: 10.1385/MB:33:3:239) [Link]

-

Accounts of Chemical Research, 2016 , 49(7), 1337-1345. (DOI: 10.1021/acs.accounts.6b00164) [Link]

-

Molecular Diversity, 2005 , 9(4), 291-293. (DOI: 10.1007/s11030-005-8122-3) [Link]

-

Molecular Diversity, 2005 , 9(4), 291-293. (DOI: 10.1007/s11030-005-8122-3) [Link]

-

Tetrahedron Letters, 2002 , 43(2), 203-205. (DOI: 10.1016/S0040-4039(01)02143-2) [Link]

-

Journal of Peptide Science, 2012 , 18(3), 145-167. (DOI: 10.1002/psc.1430) [Link]

-

Journal of Organic Chemistry, 1998 , 63(11), 3847-3850. (DOI: 10.1021/jo9801339) [Link]

-

Journal of Pharmaceutical and Biomedical Analysis, 2018 , 147, 313-321. (DOI: 10.1016/j.jpba.2017.08.026) [Link]

-

Tetrahedron Letters, 2007 , 48(46), 8230-8232. (DOI: 10.1016/j.tetlet.2007.09.083) [Link]

Sources

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Native Chemical Ligation: A Boon to Peptide Chemistry | MDPI [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 11. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of Fmoc-L-Dap(Boc-Aoa)-OH in different solvents.

An In-depth Technical Guide to the Solubility and Stability of Fmoc-L-Dap(Boc-Aoa)-OH

Abstract

This compound is a highly specialized amino acid derivative crucial for advanced peptide synthesis and the development of complex bioconjugates. Its unique architecture, featuring an Nα-Fmoc group, an Nβ-Boc protected aminooxyacetyl moiety, and a free carboxylic acid, provides an orthogonal system for controlled, site-specific modifications. This guide offers a comprehensive analysis of the solubility and stability of this reagent, providing researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required for its effective use. We will explore the physicochemical properties that govern its behavior in various solvent systems, detail its stability profile under common synthetic conditions, and provide validated protocols for its handling, storage, and incorporation into peptide sequences.

Introduction: The Strategic Value of this compound

In modern peptide chemistry, the ability to introduce specific functionalities beyond the canonical 20 amino acids is a cornerstone of innovation. Non-natural amino acids are instrumental in creating peptides with enhanced stability, constrained conformations, and novel biological activities.[1] this compound emerges as a pivotal building block in this context. It is a derivative of L-2,3-diaminopropionic acid (Dap) engineered for maximum synthetic versatility.

The strategic value of this molecule is threefold:

-

Orthogonal Protection: The Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the Nβ-amino group on the side chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[1][2] This orthogonality is the key to its utility, allowing for the selective deprotection and functionalization of either the N-terminus for chain elongation or the side chain for conjugation and cyclization.[1]

-

Aminooxy Functional Handle: The aminooxyacetyl (Aoa) linker on the side chain provides a chemoselective handle. Once the Boc group is removed, the exposed aminooxy group can react specifically with aldehydes or ketones to form stable oxime linkages, a powerful tool for conjugating peptides to small molecules, carrier proteins, or surfaces.

-

Precise Stereochemistry: The L-configuration of the core diaminopropionic acid ensures stereochemical integrity within the growing peptide chain.

A thorough understanding of the solubility and stability of this reagent is not merely academic; it is critical for ensuring high-yield, high-purity outcomes in complex synthetic workflows. Poor solubility can lead to incomplete coupling reactions, while unanticipated instability can result in failed syntheses and the generation of impurities. This guide serves as a senior application scientist's perspective on mastering the use of this versatile molecule.

Chemical Structure and Physicochemical Properties

The behavior of this compound in a given solvent or reaction condition is a direct consequence of its molecular structure. The large, hydrophobic Fmoc and Boc groups dominate its physical properties, balanced by the more polar carboxylic acid and amide functionalities.

Diagram 1: Structure of this compound

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(t-butyloxycarbonyl-aminooxy-acetyl)-L-2,3-diaminopropionic acid | [3] |

| CAS Number | 1014019-41-0 | [3] |

| Molecular Formula | C₂₅H₂₉N₃O₈ | |

| Molecular Weight | 499.5 g/mol | |

| Appearance | White to off-white solid | [4] |

| Storage | 2-8°C, keep in a dark, dry place | [4][5][6] |

Solubility Profile: A Practical Assessment

The solubility of Fmoc-protected amino acids is a critical parameter in solid-phase peptide synthesis (SPPS), directly impacting the efficiency of coupling reactions. The significant hydrophobicity of the Fmoc group means that these derivatives are generally less soluble than their Boc-protected counterparts and are poorly soluble in aqueous solutions.[7][8]

Solvent Selection for Peptide Synthesis

This compound follows this trend. Its solubility is highest in polar aprotic solvents, which are capable of solvating the entire molecule, including the nonpolar protecting groups and the polar peptide backbone.

-

N,N-Dimethylformamide (DMF): This is the most common and effective solvent for dissolving this compound and is the standard for most SPPS applications.[8][9] Fmoc-amino acids are generally freely soluble in DMF.[8]

-

N-Methyl-2-pyrrolidone (NMP): NMP is an excellent alternative to DMF, sometimes offering superior solvating power for larger or more difficult-to-dissolve protected peptides.[9]

-

Dimethyl Sulfoxide (DMSO): While a powerful solvent, its use can be complicated by its high boiling point and potential for side reactions at elevated temperatures. It is often used in mixtures with DMF to dissolve aggregated peptides.[10][11]

-

Dichloromethane (DCM): The solubility in DCM is typically lower than in DMF or NMP. While DCM is used for certain steps in SPPS (like resin swelling), it is not the primary choice for dissolving the amino acid for the coupling reaction.[9]

Aqueous and Protic Solvent Incompatibility

The compound is sparingly soluble to insoluble in water and other protic solvents like methanol or ethanol.[7] This is a general characteristic of Fmoc-protected amino acids and necessitates the use of organic solvents for synthesis.[7][12]

Table 2: Solubility Summary for this compound

| Solvent | Type | Solubility | Rationale & Field Insights |

| DMF | Polar Aprotic | Soluble | The industry standard for SPPS. Provides excellent solvation for the protected amino acid and the growing peptide chain. |

| NMP | Polar Aprotic | Soluble | A slightly stronger solvent than DMF. Often used to overcome aggregation issues during synthesis. |

| DMSO | Polar Aprotic | Soluble | Highly effective but should be used with caution due to potential for side reactions and difficulty of removal. |

| DCM | Nonpolar Aprotic | Sparingly Soluble | Generally insufficient for preparing the concentrated solutions needed for efficient coupling. |

| Water | Protic | Insoluble | The large hydrophobic Fmoc and Boc groups prevent dissolution in aqueous media. |

| Methanol/Ethanol | Protic | Sparingly Soluble | Not suitable for SPPS coupling steps. |

Experimental Protocol: Solubility Determination

This protocol provides a systematic approach to confirm the solubility of this compound in a specific solvent, which is crucial when deviating from standard protocols.

-

Preparation: Weigh 10 mg of this compound into a clean, dry glass vial.

-

Initial Solvent Addition: Add 100 µL of the test solvent to the vial. This creates an initial concentration of 100 mg/mL.

-

Vortexing: Vortex the vial vigorously for 30-60 seconds at room temperature.

-

Visual Inspection: Observe the solution. If all solid has dissolved, the compound is soluble at ≥100 mg/mL.

-

Stepwise Dilution: If the solid has not fully dissolved, add another 100 µL of solvent (total volume 200 µL, concentration 50 mg/mL) and repeat steps 3 and 4.

-

Continue Dilution: Continue this stepwise addition of solvent until the solid is fully dissolved. Record the final concentration at which complete dissolution occurs. This value represents the approximate solubility.

Stability Analysis: Ensuring Molecular Integrity

The utility of this compound is entirely dependent on the predictable and differential stability of its protecting groups. Understanding the conditions that cause their cleavage is fundamental to designing a successful synthetic strategy.

Diagram 2: Orthogonal Deprotection Strategy

Caption: Workflow for a single amino acid coupling cycle in SPPS.

Experimental Protocol: SPPS Coupling

Materials:

-

Peptide synthesis vessel

-

Fmoc-Rink Amide resin (swollen in DMF)

-

This compound (3 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

-

Oxyma Pure or HOBt (3 equivalents)

-

DMF (peptide synthesis grade)

-

20% (v/v) Piperidine in DMF

-

DCM (peptide synthesis grade)

Methodology:

-

Resin Preparation: Start with the peptide-resin which has a free N-terminal amine from the previous deprotection step. Ensure the resin is thoroughly washed with DMF (3-5 times).

-

Amino Acid Activation:

-

In a separate glass vial, dissolve this compound (0.150 g, 0.3 mmol) in DMF (approx. 2 mL).

-

Add Oxyma Pure (0.043 g, 0.3 mmol).

-

Add DIC (47 µL, 0.3 mmol).

-

Allow the solution to pre-activate for 2-5 minutes at room temperature. Causality Note: Pre-activation converts the carboxylic acid to a more reactive ester, preventing side reactions and ensuring efficient coupling.

-

-

Coupling Reaction:

-

Drain the DMF from the synthesis vessel containing the resin.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture (using a shaker or nitrogen bubbling) for 1-2 hours at room temperature.

-

-

Monitoring the Coupling:

-

Take a small sample of resin beads and wash them thoroughly with DMF and DCM.

-

Perform a Kaiser test. A yellow/colorless result indicates the absence of free primary amines and a complete coupling. If the beads turn blue, the coupling is incomplete and should be repeated. [13]5. Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) to remove any excess reagents.

-

The resin is now ready for the next Fmoc deprotection step to continue chain elongation.

-

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | 1. Poor solubility of this compound. 2. Insufficient activation time or reagent stoichiometry. 3. Steric hindrance on the resin. | 1. Add a small amount of NMP or DMSO to the coupling solution. Ensure complete dissolution before adding to the resin. 2. Double-couple: repeat the coupling step with a freshly prepared solution of activated amino acid. 3. Increase coupling time to 4 hours or overnight. |

| Low Yield of Final Peptide | 1. Premature Fmoc deprotection during coupling. 2. Inefficient coupling at multiple steps. | 1. Avoid prolonged exposure to DIEA if used as the activation base. Switch to a less nucleophilic base like 2,4,6-collidine. [14] 2. Review all coupling steps; use a stronger activator like HATU for difficult couplings. |

| Unexpected Side Product | Degradation of the reagent due to improper storage or handling. | Always use fresh, properly stored reagent. Prepare solutions immediately before use and do not store them. |

Conclusion

This compound is a sophisticated and powerful tool for peptide chemists, enabling the synthesis of complex, functionalized molecules that would otherwise be inaccessible. Its successful application hinges on a disciplined approach grounded in the fundamentals of its solubility and stability. By leveraging polar aprotic solvents like DMF for dissolution and respecting the distinct base-lability of the Fmoc group and acid-lability of the Boc group, researchers can reliably incorporate this building block into their synthetic workflows. Adherence to the protocols and best practices outlined in this guide will empower scientists to harness the full potential of this versatile reagent, paving the way for new discoveries in drug development and materials science.

References

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

-

Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732. [Link]

-

Hojo, K., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. Journal of Nanomedicine & Nanotechnology, S5. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Lott, F., et al. (2010). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 64(11), 825-827. [Link]

-

Activotec. Standard Fmoc Protected Amino Acids. [Link]

-

Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. [Link]

-

ResearchGate. (2021). Solubility of Fmoc protected amino acids used in Project C. [Link]

-

Isidro-Llobet, A., et al. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 847-857. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Organic Chemistry Portal. Amino Protecting Groups Stability. [Link]

-

LabSolutions. This compound. [Link]

-

Aapptec. Fmoc-Dap(Boc)-OH, CAS 162558-25-0. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

-

Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. [Link]

-

ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? [Link]

-

Nowick, J. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Kim, H., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Molecules, 28(21), 7268. [Link]

-

Activotec. Fmoc-L-Dap(Boc)-OH. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protective Groups [organic-chemistry.org]

- 3. This compound - Creative Peptides [creative-peptides.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 162558-25-0|Fmoc-Dap(Boc)-OH|BLD Pharm [bldpharm.com]

- 6. Fmoc-Dap(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. connectsci.au [connectsci.au]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. chimia.ch [chimia.ch]

- 12. openaccesspub.org [openaccesspub.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.uci.edu [chem.uci.edu]

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-L-Dap(Boc-Aoa)-OH in Solid-Phase Peptide Synthesis (SPPS)

Introduction: A Gateway to Advanced Peptide Architectures

In the landscape of modern drug discovery and chemical biology, the demand for peptides with sophisticated structures and tailored functionalities is ever-increasing. Fmoc-L-Dap(Boc-Aoa)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(t-butyloxycarbonyl-aminooxy-acetyl)-L-2,3-diaminopropionic acid, emerges as a pivotal building block in solid-phase peptide synthesis (SPPS) for achieving these complex designs.[1] This derivative of L-2,3-diaminopropionic acid is uniquely engineered with an orthogonal protection scheme, featuring a base-labile Fmoc group on the alpha-amine and an acid-labile Boc group protecting a terminal aminooxy functionality on the side chain.[][3] This strategic design allows for the precise, site-specific incorporation of a reactive handle for post-synthesis modifications, most notably through oxime ligation.

The true power of this compound lies in its ability to serve as a linchpin for creating a diverse array of peptide conjugates, including glycopeptides, antibody-drug conjugates (ADCs), and macrocyclic peptides. The aminooxy group, once deprotected, can readily react with aldehydes or ketones to form a stable oxime bond under mild, biocompatible conditions.[4][5] This bioorthogonal reaction provides a robust and chemoselective method for conjugating peptides to other molecules of interest, opening up vast possibilities for enhancing their therapeutic properties, such as stability, targeting, and efficacy.[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Fmoc-based SPPS. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer expert insights to navigate the nuances of synthesizing and modifying peptides with this versatile amino acid derivative.

The Principle of Orthogonal Protection in SPPS

The successful application of this compound hinges on the concept of orthogonal protection. In SPPS, protecting groups are considered orthogonal if they can be selectively removed in the presence of each other under distinct chemical conditions.[][7] this compound exemplifies this principle perfectly:

-

The Fmoc (9-fluorenylmethyloxycarbonyl) group: Protecting the α-amino group, it is labile to basic conditions, typically a solution of piperidine in DMF.[][8] This allows for the stepwise elongation of the peptide chain.

-

The Boc (tert-butyloxycarbonyl) group: Protecting the aminooxyacetyl moiety on the side chain, it is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[]

This orthogonality ensures that the reactive aminooxy group on the side chain remains masked throughout the entire peptide assembly process and can be selectively deprotected at the desired stage for subsequent conjugation, either on the solid support or after cleavage of the peptide from the resin.[][7]

Core Experimental Workflow

The incorporation of this compound into a peptide sequence follows the standard cycle of Fmoc-SPPS, with special considerations for the subsequent deprotection and conjugation steps. The overall workflow can be visualized as follows:

Caption: Workflow for SPPS using this compound.

Detailed Protocols

PART 1: Peptide Synthesis

This protocol outlines the manual synthesis of a peptide incorporating this compound. The principles are directly applicable to automated peptide synthesizers.

1.1. Resin Preparation:

-

Place the desired amount of Rink Amide resin (or other suitable Fmoc-compatible resin) in a reaction vessel.

-

Swell the resin in dimethylformamide (DMF) for at least 30 minutes with gentle agitation.

-

Drain the DMF.

1.2. Standard Fmoc-SPPS Cycle: This cycle is repeated for each amino acid in the sequence.

-

Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin.[8][9] Agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the fulvene adduct.[9]

-

Coupling:

-

In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling agent such as HCTU (0.95 equivalents relative to the amino acid) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) in DMF for 2-5 minutes.[10]

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring: Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines.[10][11] A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.

-

Washing: Wash the resin with DMF (3-5 times).

1.3. Incorporation of this compound: Follow the standard coupling protocol (Step 1.2.3) using this compound. Due to its structure, a slightly longer coupling time (e.g., 2-4 hours) or double coupling may be beneficial to ensure high efficiency.

| Reagent | Equivalents (relative to resin loading) | Purpose |

| Fmoc-Amino Acid | 3 - 5 | Building block |

| HCTU/HATU | 2.85 - 4.75 | Coupling Activator |

| DIPEA | 6 - 10 | Activation Base |

| 20% Piperidine/DMF | As needed | Fmoc Deprotection |

Table 1: Recommended Reagent Ratios for Coupling.

PART 2: Side Chain Deprotection and Oxime Ligation

2.1. On-Resin Ligation (Path A): This approach is advantageous for screening libraries of aldehydes or ketones as the purification of the final conjugate is often simpler.

-

Final Fmoc Deprotection: After coupling the last amino acid, remove the terminal Fmoc group as described in Step 1.2.1.

-

Selective Boc Deprotection:

-

Wash the resin with dichloromethane (DCM) (3-5 times).

-

Treat the resin with a solution of 30-50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Repeat this step. Note: This mild TFA treatment is designed to selectively remove the Boc group while minimizing premature cleavage from acid-sensitive linkers.

-

Wash the resin thoroughly with DCM, followed by a 10% DIPEA in DMF solution to neutralize the resin, and finally with DMF.

-

-

Oxime Ligation:

-

Dissolve the aldehyde or ketone (5-10 equivalents) in a suitable buffer, typically acetate buffer (pH 4-5), or an organic solvent like DMF.

-

Add the solution to the resin. Aniline can be used as a catalyst to accelerate the reaction.[5]

-

Agitate the mixture for 4-24 hours at room temperature.

-

Wash the resin extensively with DMF and DCM.

-

2.2. Post-Cleavage Ligation (Path B): This is the more common approach, offering greater flexibility in reaction conditions for the ligation step.

-

Peptide Cleavage and Global Deprotection:

-

After the final Fmoc deprotection (and optional N-terminal modification), wash the resin with DCM and dry it under vacuum.[12]

-

Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[13] TIS acts as a scavenger to prevent side reactions with sensitive residues.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[11]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.[14][15]

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

-

Dry the peptide pellet under vacuum. The peptide now has a deprotected aminooxy side chain.

-

-

Purification of the Aminooxy-Peptide:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the aminooxy-functionalized peptide as a white powder.

-

-

Oxime Ligation in Solution:

-

Dissolve the purified aminooxy-peptide in a suitable aqueous buffer (e.g., 100 mM acetate buffer, pH 4.5).

-

Add a solution of the aldehyde or ketone (1.5-5 equivalents) to the peptide solution.

-

Allow the reaction to proceed at room temperature for 1-12 hours. The reaction progress can be monitored by RP-HPLC or mass spectrometry.

-

Once the reaction is complete, purify the final peptide conjugate by RP-HPLC.

-

Caption: Chemical pathway for oxime ligation.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through in-process controls:

-

Kaiser Test: This qualitative test provides immediate feedback on the completion of each coupling step, preventing the accumulation of deletion sequences.[10]

-

UV Monitoring of Fmoc Deprotection: On automated synthesizers, the release of the Fmoc-piperidine adduct can be monitored by its UV absorbance, providing a quantitative measure of deprotection efficiency.[8]

-

Mass Spectrometry: After cleavage, the mass of the crude peptide should be verified by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the successful incorporation of this compound and the removal of all protecting groups.

-

RP-HPLC Analysis: Analytical RP-HPLC of the crude and purified products is essential to assess purity and monitor the progress of the oxime ligation reaction. A shift in retention time will be observed as the aminooxy-peptide is converted to the final conjugate.

By integrating these checkpoints, researchers can ensure the integrity of their synthesis at each critical stage, leading to a higher probability of success and a final product of verifiable quality.

Conclusion and Future Perspectives

This compound is a powerful and versatile tool in the peptide chemist's arsenal. Its orthogonal protecting group strategy provides a reliable method for introducing a site-specific aminooxy handle, which serves as a gateway for post-synthetic modifications via robust and efficient oxime ligation chemistry. This enables the construction of complex peptide architectures that are central to advancing drug development and biomedical research. The protocols and insights provided herein are intended to empower researchers to confidently employ this valuable building block, paving the way for the next generation of innovative peptide-based therapeutics and research tools.

References

- Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- BOC Sciences. (n.d.).

- Aapptec Peptides. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Aapptec.

- Creative Peptides. (n.d.). This compound.

- Chem-Impex. (n.d.). Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid.

- Sigma-Aldrich. (n.d.). Fmoc-Dap(Boc)-OH ≥97.0% HPLC. MilliporeSigma.

- Davies, L. J., et al. (2023). Bioorthogonal Peptide Macrocyclization Using Oxime Ligation. Organic Letters, 25(18), 3319–3323.

- BenchChem. (n.d.). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS). BenchChem.

- National Institutes of Health. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. NIH.

- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques. Thermo Fisher Scientific.

- Alghaith, A. F. G. (2016). A Single-step Reaction for Glycosylation of Aminooxy Peptides. KU ScholarWorks.

- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.

- American Chemical Society. (2023). Bioorthogonal Peptide Macrocyclization Using Oxime Ligation.

- National Institutes of Health. (n.d.). Boc-Dap-OH. PubChem.

- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.

- Aapptec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Aapptec.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.

- Davies, L. J., et al. (2023).

- Wolberger, C., et al. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2847.

- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.

- Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck KGaA.

- Bongiovanni, M. N., et al. (2018). Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies. Beilstein Journal of Organic Chemistry, 14, 2931-2938.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.

Sources

- 1. This compound - Creative Peptides [creative-peptides.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Bioorthogonal Peptide Macrocyclization Using Oxime Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. peptide.com [peptide.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DSpace [kuscholarworks.ku.edu]

- 15. peptide.com [peptide.com]

Application Notes and Protocols for the Site-Specific Incorporation of Fmoc-L-Dap(Boc-Aoa)-OH in Peptide Synthesis

Introduction: Unlocking Bio-Orthogonal Conjugation with Aminooxy Functionality

The site-specific incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern peptide chemistry, enabling the development of therapeutics with enhanced stability, novel functionalities, and targeted delivery capabilities.[1] Among these valuable building blocks, L-2,3-diaminopropionic acid (Dap) derivatives offer a unique handle for post-synthetic modifications. This guide focuses on N-α-(9-Fluorenylmethyloxycarbonyl)-N-β-(tert-butyloxycarbonyl-aminooxy-acetyl)-L-2,3-diaminopropionic acid (Fmoc-L-Dap(Boc-Aoa)-OH) , a versatile reagent for introducing a protected aminooxy group into a peptide sequence.[2]

The aminooxy group is of particular interest due to its ability to undergo highly specific and efficient bio-orthogonal ligation reactions, most notably the formation of a stable oxime bond with aldehydes and ketones.[3][4][5] This chemoselective reaction, known as oxime ligation, proceeds under mild, aqueous conditions, making it an ideal tool for conjugating peptides to a wide array of molecules, including small-molecule drugs, imaging agents, and polymers, without the need for metal catalysts.[4][6] The Boc (tert-butyloxycarbonyl) protection on the aminooxyacetyl moiety provides an orthogonal handle that is stable to the basic conditions used for Fmoc group removal during standard solid-phase peptide synthesis (SPPS), but can be cleaved under acidic conditions to liberate the reactive aminooxy group for subsequent conjugation.[7][8]

These application notes provide a comprehensive protocol for the efficient incorporation of this compound into a peptide sequence using Fmoc-based SPPS, along with key considerations for successful synthesis and subsequent deprotection for oxime ligation.

Chemical Properties and Strategic Advantages

The successful application of this compound in peptide synthesis hinges on its well-defined chemical properties and the orthogonal protection strategy employed.

| Property | Description | Reference |

| Molecular Formula | C29H35N3O8 | [2] |

| Molecular Weight | 553.6 g/mol | [2] |

| α-Amino Protection | Fmoc (9-Fluorenylmethyloxycarbonyl) | Base-labile (e.g., piperidine)[9][10] |

| Side-Chain Protection | Boc (tert-butyloxycarbonyl) on the aminooxyacetyl group | Acid-labile (e.g., Trifluoroacetic acid - TFA)[7][8] |

| Key Functionality | Protected Aminooxy (-O-NH-Boc) | Enables post-synthesis oxime ligation[3][4] |

The orthogonality of the Fmoc and Boc protecting groups is critical. The base-labile Fmoc group allows for the stepwise elongation of the peptide chain under standard Fmoc-SPPS conditions, while the acid-labile Boc group on the aminooxy moiety remains intact.[8][10] This ensures that the highly reactive aminooxy group is shielded until it is intentionally deprotected for conjugation, preventing unwanted side reactions during synthesis.[4]

Experimental Workflow Overview

The overall process for incorporating this compound and preparing the peptide for oxime ligation can be visualized as a multi-step workflow.

Figure 1: Workflow for peptide synthesis with this compound.

Detailed Protocol for Incorporation of this compound

This protocol is designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales.

Materials and Reagents:

-

This compound

-

Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Diisopropylethylamine (DIPEA)

-

Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[11]

-

Capping solution: Acetic anhydride/DIPEA/DMF

-

Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

-

Cold diethyl ether

-

Solvents for HPLC purification (e.g., Acetonitrile, Water, 0.1% TFA)

Protocol Steps:

-

Resin Preparation and Swelling:

-

Place the resin (e.g., 135 mg of Rink Amide resin with a loading of 0.74 mmol/g) in a reaction vessel.

-

Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

Swell the resin in DMF (5 mL) for at least 30 minutes with gentle agitation.[12]

-

-

Fmoc Deprotection:

-

Drain the DMF from the swelled resin.

-

Add a 20% piperidine in DMF solution (5 mL) to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh 20% piperidine in DMF solution (5 mL) and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[9]

-

Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

-

-

Coupling of this compound:

-

Activation: In a separate vial, dissolve this compound (3 equivalents, ~166 mg) and a coupling agent such as HATU (2.9 equivalents, ~110 mg) in DMF (2 mL). Add DIPEA (6 equivalents, ~105 µL) to the solution and vortex briefly.[13] Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines.[11] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated with a fresh solution of activated amino acid.

-

-

Capping (Optional but Recommended):

-

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

-